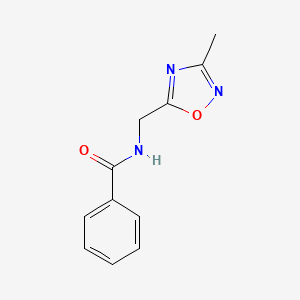

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid (most commonly) in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at RT .Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The empirical formula of the compound is C7H13N3O .Physical And Chemical Properties Analysis

The compound is a solid . The molecular weight of the compound is 155.20 . It has a SMILES string of CCC1=NOC(CNCC)=N1 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Researchers have investigated the antimicrobial properties of 1,2,4-oxadiazole derivatives. These compounds have demonstrated activity against various microorganisms, including bacteria, fungi, and protozoa. For instance, some derivatives exhibit antifungal activity against pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . Additionally, certain compounds have shown antitubercular and antiprotozoal effects .

Sigma Receptor Modulation

The 1,2,4-oxadiazole-based compounds have been evaluated for their affinity and selectivity toward sigma receptors (σ~1~ and σ2). These receptors play crucial roles in various physiological processes, and modulating them can have therapeutic implications. Notably, some derivatives exhibit high affinity for the σ1 receptor .

Other Applications

Beyond drug-related research, 1,2,4-oxadiazoles find applications in scintillating materials, dyestuff industry, and other scientific areas. Their versatility makes them intriguing targets for further investigation .

Safety and Hazards

Direcciones Futuras

The future directions for “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . These all facts have necessitated the urge of new chemical entities to act against these microorganisms .

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, or other proteins involved in these pathways.

Mode of Action

It is known that the 1,2,4-oxadiazole moiety is a versatile heterocyclic scaffold in drug discovery . The compound likely interacts with its targets through the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring . This interaction could induce conformational changes in the target proteins, altering their activity and resulting in the observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to bacterial growth and replication, viral replication, or cellular signaling in leishmaniasis.

Pharmacokinetics

The presence of the 1,2,4-oxadiazole moiety may confer certain pharmacokinetic advantages, such as improved stability and bioavailability

Result of Action

Based on the reported anti-bacterial, anti-viral, and anti-leishmanial activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may inhibit the growth and replication of these pathogens, leading to their eventual elimination.

Propiedades

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-13-10(16-14-8)7-12-11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRPRKYKCGOUGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2760706.png)

![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)

![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)

![5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760711.png)

![[2-Oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2760712.png)

![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2760716.png)

![2-Amino-4-(2-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2760717.png)

![(4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate](/img/structure/B2760720.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B2760722.png)

![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)

![3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2760727.png)